molecular formula C14H30ClNO2 B095140 Glycine lauryl ester hydrochloride CAS No. 16194-11-9

Glycine lauryl ester hydrochloride

Cat. No.: B095140
CAS No.: 16194-11-9
M. Wt: 279.84 g/mol
InChI Key: UQABHIYZDIJESE-UHFFFAOYSA-N
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Description

Glycine lauryl ester hydrochloride is a derivative of glycine, an amino acid, and is known for its surfactant properties. It is commonly used in various industrial and biomedical applications due to its ability to reduce surface tension and form micelles in aqueous solutions .

Biochemical Analysis

Biochemical Properties

Glycine lauryl ester hydrochloride, as a derivative of glycine, may participate in various biochemical reactions. Glycine is known to be involved in the synthesis of proteins, glutathione, heme, creatine, nucleic acids, and uric acid

Cellular Effects

Glycine, from which it is derived, plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function . It is plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to glycine. Glycine is utilized in several metabolic pathways, including degradation to carbon dioxide and ammonium, producing serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, methylation to generate N-methylglycine (sarcosine), and conjugation by acyl groups derived from acyl-CoA esters to generate acyl-glycine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycine lauryl ester hydrochloride can be synthesized through the esterification of glycine with lauryl alcohol in the presence of an acid catalyst. The reaction typically involves heating glycine and lauryl alcohol with a strong acid such as hydrochloric acid to form the ester. The reaction conditions include maintaining a temperature of around 100°C and using an excess of lauryl alcohol to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Glycine lauryl ester hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine lauryl ester hydrochloride is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in forming stable micelles and enhancing solubility in aqueous solutions. This balance is not as optimal in some of its similar compounds, which may have different chain lengths or functional groups .

Properties

IUPAC Name

dodecyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15;/h2-13,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQABHIYZDIJESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614405
Record name Dodecyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16194-11-9
Record name Dodecyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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